Product packaging for 3-Cyclopropylquinoxaline-2-carboxylic acid(Cat. No.:CAS No. 1511947-59-3)

3-Cyclopropylquinoxaline-2-carboxylic acid

Cat. No.: B2507934
CAS No.: 1511947-59-3
M. Wt: 214.224
InChI Key: MEJKYRSNQQDUER-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Heterocycles in Chemical Sciences

The quinoxaline scaffold, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry. nih.govpulsus.com Its significance stems from its presence in numerous compounds with diverse pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities. ontosight.ainih.govwisdomlib.org The stability conferred by the fused aromatic rings, combined with the capacity for functionalization at various positions, makes quinoxaline a versatile template for designing novel therapeutic agents. pulsus.com Researchers have extensively explored this moiety to develop new drugs, with some quinoxaline-based compounds already in clinical use, such as the antibiotic echinomycin. ipp.ptwikipedia.org The broad spectrum of biological activities highlights their importance in the ongoing quest for new and effective treatments for various diseases. ontosight.aiipp.pt

Historical Context of Quinoxaline Chemistry Research

The study of quinoxaline chemistry dates back to the late 19th century. ontosight.ai The classical and most fundamental method for synthesizing the quinoxaline ring system is the condensation reaction between an ortho-phenylenediamine (a 1,2-diamino-substituted benzene ring) and a 1,2-dicarbonyl compound. ontosight.airesearchgate.netnih.gov This foundational reaction, often referred to as the Hinsberg quinoxaline synthesis, laid the groundwork for the vast field of quinoxaline chemistry. mtieat.org Over the decades, numerous advancements have been made, leading to more efficient and versatile synthetic methodologies. These include the use of various catalysts, microwave-assisted synthesis, and the development of green chemistry protocols to improve yields and reduce environmental impact. nih.govmtieat.org This long history of research has enabled the creation of a vast library of quinoxaline derivatives, each with potentially unique properties and applications.

Research Landscape of Quinoxaline Carboxylic Acid Derivatives

The research landscape for quinoxaline carboxylic acid derivatives is both active and diverse. Scientists are continually exploring new synthetic routes to create novel analogs and investigating their potential in various therapeutic areas. tandfonline.com For instance, quinoxaline-2-carboxylic acid derivatives have been identified as effective antibacterial agents. wisdomlib.org Other studies have focused on their potential as anticancer agents, with some compounds showing inhibitory activity against specific kinases, which are enzymes often implicated in cancer progression. mtieat.orgontosight.ai Recent research has also highlighted their promise as antiviral agents, including activity against respiratory pathogens. nih.gov The ongoing exploration in this field involves modifying the substituents on the quinoxaline ring and the carboxylic acid group to fine-tune the biological activity and pharmacokinetic properties of these compounds. nih.govnih.gov This continuous effort underscores the perceived potential of quinoxaline carboxylic acids in drug discovery.

Physicochemical Properties of 3-Cyclopropylquinoxaline-2-carboxylic acid

The specific compound, this compound, possesses a unique combination of a quinoxaline core, a cyclopropyl (B3062369) group at the 3-position, and a carboxylic acid at the 2-position. While extensive experimental data is not widely published, its properties can be understood through its structural components and data available in chemical databases.

The presence of the rigid, fused aromatic quinoxaline system provides a stable, planar core. The carboxylic acid group introduces polarity and the capacity for hydrogen bonding, which typically increases boiling points and influences solubility in polar solvents like water. libretexts.orglibretexts.org Conversely, the nonpolar cyclopropyl and benzene rings contribute to its lipophilicity, affecting its solubility in organic solvents.

PropertyValueSource
Molecular FormulaC12H10N2O2 uni.lu
Molecular Weight214.22 g/mol biosynth.com
Monoisotopic Mass214.07423 Da uni.lu
InChIKeyMEJKYRSNQQDUER-UHFFFAOYSA-N uni.lu
Canonical SMILESC1CC1C2=NC3=CC=CC=C3N=C2C(=O)O uni.lu
Predicted XlogP1.6 uni.lu

Synthesis and Derivatization

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B2507934 3-Cyclopropylquinoxaline-2-carboxylic acid CAS No. 1511947-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropylquinoxaline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)11-10(7-5-6-7)13-8-3-1-2-4-9(8)14-11/h1-4,7H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJKYRSNQQDUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization Techniques and Analysis for 3 Cyclopropylquinoxaline 2 Carboxylic Acid

General Synthetic Approaches for Quinoxaline-2-carboxylic Acids

The primary method for synthesizing the quinoxaline (B1680401) core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.net To produce quinoxaline-2-carboxylic acids specifically, the dicarbonyl reactant is typically an α-keto acid or a derivative thereof. For instance, reacting o-phenylenediamine with pyruvic acid would yield 3-methylquinoxaline-2-carboxylic acid. The reaction conditions can vary, often carried out in solvents like ethanol (B145695) or acetic acid, and sometimes under acidic catalysis to facilitate the cyclization. nih.gov More recent methodologies have explored greener approaches, such as using high-temperature water as a solvent to avoid volatile organic compounds and harsh acids. uni-konstanz.de

Potential Synthesis of 3-Cyclopropylquinoxaline-2-carboxylic acid

A plausible synthetic route for this compound would involve the condensation of o-phenylenediamine with a cyclopropyl-containing α-keto acid, namely 2-oxo-3-cyclopropylpropanoic acid, or a related ester followed by hydrolysis. This approach directly installs the required cyclopropyl (B3062369) and carboxylic acid moieties onto the quinoxaline scaffold in a single cyclization step. Alternative strategies could involve building the cyclopropyl group onto a pre-formed quinoxaline ring, though this is often a more complex synthetic challenge.

Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality at the 2-position serves as a versatile handle for further chemical modification. Standard organic chemistry transformations can be applied to create a variety of derivatives. For example:

Esterification: Reacting the carboxylic acid with an alcohol under acidic conditions yields the corresponding ester.

Amidation: Coupling the carboxylic acid with an amine, often using a coupling agent like PyBOP or TBTU, produces an amide. nih.gov This is a common strategy in medicinal chemistry to explore structure-activity relationships.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents.

These derivatizations allow for the systematic modification of the molecule's properties, which is a fundamental practice in the development of new chemical entities for research purposes.

Research Findings and Applications

While specific research publications focusing solely on this compound are limited, the broader class of quinoxaline carboxylic acids has been extensively studied. These studies provide a strong indication of the potential research applications for this specific compound.

Role in Antimicrobial Research

Quinoxaline derivatives are well-established as a promising scaffold for the development of new antimicrobial drugs. ontosight.aiipp.pt Specifically, derivatives of quinoxaline-2-carboxylic acid and their 1,4-dioxide analogs have demonstrated significant activity against various bacteria, including Mycobacterium tuberculosis. wisdomlib.orgnih.govnih.gov The mechanism of action for some of these compounds is believed to involve DNA damage. nih.gov The unique structural features of this compound, particularly the cyclopropyl group which is a motif present in some antibacterial agents (e.g., ciprofloxacin), make it a compound of interest for screening in antimicrobial research programs.

Applications in Kinase Inhibition Studies

Protein kinases are a major class of enzymes that are critical targets in cancer therapy. pulsus.com Various quinoxaline derivatives have been designed and synthesized as kinase inhibitors. ontosight.ai For example, derivatives of pyrrolo[1,2-a]quinoxaline-carboxylic acid have been shown to inhibit human protein kinase CK2. mtieat.org Given that the quinoxaline core can fit into the ATP-binding pocket of many kinases, this compound could serve as a scaffold or starting point for the design of new kinase inhibitors for use in cancer research and other cell signaling studies. mtieat.orgnih.gov

Chemical Reactivity and Transformations of 3 Cyclopropylquinoxaline 2 Carboxylic Acid

Reactivity of the Quinoxaline (B1680401) Ring System

The quinoxaline ring is an electron-deficient aromatic system due to the presence of the two nitrogen atoms. This generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene (B151609). The reactivity can be further modified by substituents.

The presence of an electron-withdrawing carboxylic acid group at the C2 position further deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution. Research on related quinoxaline-2-carboxylic acid 1,4-dioxides has shown that the ring is susceptible to nucleophilic aromatic substitution. mdpi.comnih.gov For example, a chlorine atom at the C6 position of the quinoxaline ring can be displaced by amines. mdpi.com This reactivity is explained by the electron-withdrawing group at position 2 increasing the positive charge at the C6 position and stabilizing the intermediate complex. mdpi.com

The nitrogen atoms of the quinoxaline ring can also undergo oxidation. Treatment of quinoxaline with a peracid can lead to the formation of quinoxaline di-N-oxide. sapub.org The quinoxaline ring can also influence reactions on its substituents; for instance, diazotization of an amino group attached to the quinoxaline system is a known transformation. sapub.org

An exploration of the chemical reactivity and transformations of 3-Cyclopropylquinoxaline-2-carboxylic acid reveals a complex interplay between its quinoxaline core, the carboxylic acid functional group, and the cyclopropyl (B3062369) substituent. The reactivity of this heterocyclic compound is governed by established principles of organic chemistry, including the behavior of quinoxaline N-oxides, the influence of substituents on aromatic systems, nucleophilic acyl substitution at the carboxyl group, and the unique reactivity of the strained cyclopropyl ring.

Structure Activity Relationship Sar Studies of Quinoxaline Carboxylic Acids

Principles and Methodologies of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that links the chemical structure of a compound to its biological effect. researchgate.netnih.gov The core principle is that a molecule's specific arrangement of atoms and functional groups dictates its interaction with biological targets like enzymes or receptors, thereby governing its therapeutic or toxic effects. researchgate.net The primary goal of SAR analysis is to identify the key structural features, known as the pharmacophore, that are essential for a desired biological activity. mdpi.com

The methodology of SAR studies is systematic and iterative. It typically involves:

Synthesis of Analogs: A lead compound with known activity is structurally modified to create a series of related compounds, or analogs. sapub.org

Biological Testing: Each analog is tested in biological assays to measure its activity (e.g., potency, selectivity). researchgate.net

Analysis of Results: The changes in biological activity are correlated with the specific structural modifications. This can be done by removing, adding, or replacing specific molecular fragments. sapub.org For instance, if replacing a functional group with a different one enhances activity, the new group is considered favorable. Conversely, if a modification leads to a loss of activity, the original group may be deemed essential. sapub.org

This process allows medicinal chemists to build a comprehensive understanding of the SAR, which guides the rational design of new molecules with improved properties. mdpi.comresearchgate.net More advanced approaches, known as Quantitative Structure-Activity Relationships (QSAR), use mathematical models to quantitatively relate the physicochemical properties of a compound to its biological activity. mdpi.comresearchgate.net

Impact of the Cyclopropyl (B3062369) Moiety on Biological Activity Profiles

The cyclopropyl group is a small, rigid, three-membered ring that can significantly influence the pharmacological profile of a molecule. Its unique electronic and conformational properties make it a valuable substituent in drug design. researchgate.net In various classes of therapeutic agents, the introduction of a cyclopropyl moiety has been shown to enhance potency, improve metabolic stability, and modulate selectivity.

The benefits of incorporating a cyclopropyl group may be attributed to several factors:

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.

Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the compound's half-life.

Electronic Properties: The unique sp-hybridization of the carbon atoms imparts properties that can influence binding interactions.

Further investigation is required to specifically elucidate the contribution of the C-3 cyclopropyl group to the activity profile of quinoxaline-2-carboxylic acid derivatives.

Substituent Effects on the Quinoxaline (B1680401) Core and Carboxylic Acid Position

The biological activity of quinoxaline derivatives can be finely tuned by introducing various substituents onto the quinoxaline core and by altering the position of the carboxylic acid group.

The position of the carboxylic acid group on the quinoxaline scaffold is a critical determinant of biological activity, a phenomenon known as positional isomerism. A clear example of this is seen in the development of otoprotective agents. In a study screening a library of 68 quinoxaline derivatives, quinoxaline-5-carboxylic acid (identified as Qx28) emerged as a top candidate for protecting hair cells against damage induced by aminoglycosides and cisplatin (B142131). researchgate.netnih.gov

The SAR analysis from this study revealed that the carboxylic acid group at position 5 is a crucial feature for this protective activity. When this functional group was moved to position 6, the resulting compound, quinoxaline-6-carboxylic acid (Qx66), showed only marginal or no protective effect. researchgate.net This highlights that even a minor shift in the substituent's position can dramatically alter the molecule's interaction with its biological target, leading to a significant loss of activity.

Similarly, in the context of antimycobacterial agents, the position of substituents on the benzene (B151609) ring of the quinoxaline core significantly influences activity. For instance, moving a piperazine fragment from position 6 to position 7 on a quinoxaline 1,4-dioxide scaffold resulted in a decrease in antitubercular activity. mdpi.com

The introduction of alkyl substituents on the carbon atom immediately adjacent (the alpha position) to the carboxylic acid group is another strategy for modifying the properties of a lead compound. Such substitutions can influence a molecule's activity through several mechanisms, including:

Steric Effects: An alkyl group can introduce steric bulk that may either enhance or hinder the molecule's ability to fit into a binding pocket.

Lipophilicity: The addition of an alkyl group increases the molecule's lipophilicity (fat solubility), which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Acidity: Substituents at the alpha position can alter the pKa of the carboxylic acid, which may be important for its interaction with the biological target.

However, specific SAR studies detailing the systematic variation of alkyl substituents at the alpha position of quinoxaline-2-carboxylic acid and the resulting impact on biological activity are not extensively detailed in the current scientific literature. This represents an area for potential future research to further optimize the therapeutic potential of this class of compounds.

SAR in Antimycobacterial Quinoxaline-2-carboxylic Acid 1,4-Dioxides

Quinoxaline-2-carboxylic acid 1,4-dioxides are a promising class of compounds investigated for their activity against Mycobacterium tuberculosis. mdpi.com SAR studies have revealed that the antimycobacterial potency of these molecules is highly sensitive to the nature and position of substituents on the quinoxaline ring. mdpi.com

Key SAR findings for this class of compounds include:

Substituent at Position 2: The group at the C-2 position plays a pivotal role. A compound with an ethoxycarbonyl group at this position displayed the most pronounced activity against all tested mycobacterial strains. mdpi.com In contrast, replacing the ethoxycarbonyl group with a carboxamide group negatively impacted the antitubercular effectiveness. mdpi.com

Substituent at Position 3: Derivatives of 3-methyl-2-(phenylthio)quinoxaline 1,4-dioxide have been identified as possessing excellent antimycobacterial activity.

Substituents on the Benzene Ring: The position of substituents on the benzene portion of the scaffold is crucial. Moving a piperazine substituent from position 6 to position 7 led to a notable decrease in antimycobacterial activity. mdpi.com However, the inclusion of a lipophilic piperidine segment at position 6 was found to slightly enhance the activity against M. tuberculosis. mdpi.com

These findings underscore the importance of precise substituent placement to maximize the antimycobacterial potential of quinoxaline-2-carboxylic acid 1,4-dioxides.

Table 1: SAR of Quinoxaline-2-carboxylic Acid 1,4-Dioxide Derivatives Against M. tuberculosis
CompoundSubstituent at C2Substituent at C6/C7Relative Activity
Derivative AEthoxycarbonylPiperazine at C6High
Derivative BCarboxamidePiperazine at C6Reduced
Derivative CCarboxamidePiperidine at C6Slightly Enhanced vs. B
Derivative DEthoxycarbonylPiperazine at C7Reduced vs. A

SAR in Otoprotective Quinoxaline Carboxylic Acid Derivatives

Certain quinoxaline carboxylic acids have been identified as promising agents for protecting against hearing loss caused by ototoxic drugs like aminoglycoside antibiotics and the chemotherapy agent cisplatin. researchgate.netnih.gov A screening of a chemical library of quinoxaline derivatives identified quinoxaline-5-carboxylic acid (Qx28) as a particularly effective otoprotectant. researchgate.net

The SAR for this otoprotective activity is very specific:

Position of the Carboxylic Acid: The presence of the carboxylic acid group at the C-5 position is critical for robust protective activity. researchgate.net

Positional Isomerism: Shifting the carboxylic acid to the C-6 position (quinoxaline-6-carboxylic acid , Qx66) resulted in a significant loss of efficacy, with the compound showing little to no protection. researchgate.net

Potency and Efficacy: Quinoxaline-5-carboxylic acid was found to be significantly more potent and efficacious than the parent quinoxaline molecule, providing protection at much lower concentrations and resulting in less hair cell loss. researchgate.net

These results demonstrate a strict structural requirement for otoprotection within this chemical series, emphasizing the importance of the carboxylic acid's location on the quinoxaline scaffold.

Table 2: SAR of Quinoxaline Carboxylic Acids in Otoprotection
CompoundKey Structural FeatureOtoprotective Activity
QuinoxalineParent ScaffoldBaseline
Quinoxaline-5-carboxylic acid (Qx28)Carboxylic acid at C5High (More potent and efficacious than parent)
Quinoxaline-6-carboxylic acid (Qx66)Carboxylic acid at C6Marginal / None

SAR in Enzyme Inhibition Studies

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism. Its overexpression in many tumors helps create an immunosuppressive microenvironment, making it a key target for cancer immunotherapy.

Detailed structure-activity relationship (SAR) studies specifically for 3-cyclopropylquinoxaline-2-carboxylic acid and its close derivatives as IDO1 inhibitors are not extensively documented in publicly available literature. However, general principles for IDO1 inhibition derived from other heterocyclic scaffolds can provide insights. A crucial interaction for many IDO1 inhibitors is the coordination of a basic nitrogen atom within the heterocyclic structure to the heme iron at the enzyme's active site nih.gov. The potency of such inhibitors is often correlated with the basicity (pKa) of this nitrogen atom nih.gov. For quinoxaline-based compounds, one of the nitrogen atoms in the pyrazine (B50134) ring could potentially serve this function.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting the tyrosine kinase activity of VEGFR-2 is a well-established strategy in cancer therapy. Quinoxaline derivatives have been extensively investigated as potent VEGFR-2 inhibitors.

The SAR studies reveal several key structural features of quinoxaline carboxylic acids that govern their VEGFR-2 inhibitory activity. The quinoxaline core itself serves as a critical scaffold. Modifications at various positions have led to the identification of highly potent compounds.

For instance, a series of nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinoxaline derivatives demonstrated significant VEGFR-2 inhibitory activity. Compound 25d , which features a 4-chlorophenyl substitution, exhibited a potent IC50 value of 3.4 nM researchgate.net. The nature of the substituent on the phenyl ring is critical; for example, compound 25e with a 4-methoxyphenyl group and compound 25i with a 3,4,5-trimethoxyphenyl group also showed strong inhibition with IC50 values of 4.6 nM and 6.8 nM, respectively researchgate.net. This suggests that electron-donating and moderately electron-withdrawing groups on the phenyl ring are well-tolerated and can contribute to high potency.

Another series of bis( nih.govmdpi.comresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives also yielded powerful VEGFR-2 inhibitors. Notably, compound 23j , featuring a 4-fluorophenyl moiety, was the most potent in its series with an IC50 of 3.7 nM, nearly equivalent to the reference drug Sorafenib nih.gov. Other substitutions on the phenyl ring, such as a 4-chlorophenyl (23l ) or a 4-methylphenyl (23a ), also resulted in compounds with low nanomolar IC50 values nih.gov. These findings underscore the importance of the substituted phenyl group in achieving high-affinity binding to the VEGFR-2 active site. Molecular modeling studies suggest these compounds interact with key amino acid residues such as Leu838, Phe916, and Leu976 nih.gov.

CompoundSubstituentVEGFR-2 IC50 (nM)Reference
Sorafenib (Reference)-3.12 nih.govnih.gov
14a-3.2 nih.gov
14c-4.8 nih.gov
15d-5.4 nih.gov
25d4-chlorophenyl3.4 researchgate.net
25e4-methoxyphenyl4.6 researchgate.net
25i3,4,5-trimethoxyphenyl6.8 researchgate.net
23j4-fluorophenyl3.7 nih.gov
23l4-chlorophenyl5.8 nih.gov
23a4-methylphenyl7.1 nih.gov

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Their dysregulation is linked to the development of cancer, making them important therapeutic targets. Quinoxaline-based compounds have emerged as promising HDAC inhibitors.

The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. In the context of quinoxaline carboxylic acids, the quinoxaline moiety typically serves as the cap group, interacting with the rim of the enzyme's active site. The carboxylic acid itself, or more commonly a hydroxamic acid derivative, acts as the ZBG, chelating the catalytic zinc ion in the active site.

SAR studies on a series of novel quinoxaline derivatives have provided valuable insights into their HDAC inhibitory activity. For example, a study involving 2-chloro quinoxaline derivatives hybridized with different substituted aldehydes revealed that the nature of the side chain significantly impacts potency researchgate.net. Compound 6c , which has a 4-chloro (4-Cl) benzylidene side chain, demonstrated the most potent inhibitory activity against HDAC1, HDAC4, and HDAC6, with IC50 values of 1.76 µM, 1.39 µM, and 3.46 µM, respectively researchgate.netnih.govnih.govfrontiersin.org.

CompoundKey Structural FeaturesHDAC1 IC50 (µM)HDAC4 IC50 (µM)HDAC6 IC50 (µM)Reference
SAHA (Reference)Hydroxamic acid0.860.970.93 researchgate.netnih.gov
6c2-Cl quinoxaline, 4-Cl benzylidene1.761.393.46 researchgate.netnih.govnih.govfrontiersin.org
6g2-Cl quinoxaline, 4-Br benzylidene2.111.784.21 researchgate.net
122-OCH3 quinoxaline, isatin2.011.533.98 researchgate.net
10c3-(benzazol-2-yl)quinoxaline---

Note: IC50 value for compound 10c against HCT-116 cells was 0.91 µM, which was superior to the reference drug Vorinostat (5.66 µM), but isoform-specific HDAC IC50 values were not provided in the source.

Mechanistic Studies of Biological Activities of Quinoxaline Carboxylic Acids

Antimycobacterial Mechanisms of Action

Derivatives of quinoxaline-2-carboxylic acid 1,4-dioxide have been identified as a promising scaffold for the development of new antimycobacterial drugs. nih.govmdpi.com Their mode of action is primarily centered on their ability to disrupt the genetic integrity of mycobacteria and overcome cellular defense mechanisms.

The antimycobacterial effect of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives is significantly attributed to their capacity to inflict damage on bacterial DNA. mdpi.comresearchgate.net Studies involving the selection and whole-genomic sequencing of spontaneous drug-resistant Mycobacterium smegmatis mutants exposed to these compounds have revealed a high number of single-nucleotide polymorphisms. nih.govmdpi.com This extensive mutagenesis confirms the predicted mode of action as a DNA-damaging agent. nih.govmdpi.com One of the proposed mechanisms involves the direct introduction of single- and double-stranded breaks in the bacterial DNA. mdpi.com

The mechanism of DNA damage is closely linked to the chemical properties of the quinoxaline (B1680401) 1,4-dioxide structure. Several studies have confirmed that the antibacterial action of these compounds, often referred to as QdNOs, is associated with the production of free radicals. nih.govmdpi.comresearchgate.net This process occurs during the bio-reduction of the N-oxide fragments within the bacterial cell. mdpi.comresearchgate.net The resulting reactive oxygen species are highly unstable and can readily attack and damage cellular macromolecules, most notably DNA, leading to bacterial cell death. nih.govmdpi.com

Mycobacteria can develop resistance to quinoxaline carboxylic acids through specific genetic alterations. Through comparative genomic analysis of resistant M. smegmatis mutants, researchers have identified several key genes implicated in this resistance. nih.govmdpi.com Reverse genetics approaches have confirmed that mutations in the genes MSMEG_4646 and MSMEG_5122 confer resistance to these compounds. nih.govmdpi.com A mutation in the promoter region of MSMEG_5122 caused a significant drop in its expression, leading to resistance. mdpi.com

GeneEncoded Protein/FunctionRole in Resistance
MSMEG_4646 Alpha subunit of ferredoxin oxidoreductase (pyruvate synthase)Mutations mediate resistance to quinoxaline 1,4-dioxides. mdpi.com
MSMEG_5122 Ferredoxin (electron acceptor for pyruvate (B1213749) synthase)Mutations in the promoter region lead to reduced expression and resistance. mdpi.com
MSMEG_1380 Function not specified in sourceMutations identified in resistant strains. nih.gov

This table summarizes genes identified in M. smegmatis that are associated with resistance to quinoxaline-2-carboxylic acid 1,4-dioxide derivatives.

Beyond target modification, another mechanism of resistance involves the active removal of the drug from the bacterial cell via efflux pumps. These transmembrane proteins act to extrude toxic compounds, preventing them from reaching their intracellular targets and accumulating to lethal concentrations. nih.gov In the case of quinoxaline-2-carboxylic acid derivatives, resistance has been attributed to the MmpS5-MmpL5 efflux system in M. smegmatis. nih.gov This indicates that these compounds are likely recognized as substrates by this specific transporter, which then facilitates their ejection from the cell.

Otoprotective Mechanisms

In addition to their antimicrobial properties, certain quinoxaline carboxylic acids have demonstrated potential as protective agents for sensory cells of the inner ear, a property known as otoprotection.

Aminoglycoside antibiotics are known for their ototoxic side effects, which can lead to permanent hearing loss due to the death of sensory hair cells in the inner ear. nih.govnih.gov Research has shown that specific quinoxaline derivatives can protect these crucial cells from damage. In a screening of 68 different quinoxaline derivatives, quinoxaline-5-carboxylic acid (identified as Qx28) was found to provide robust protection against hair cell damage induced by both aminoglycosides and the chemotherapy drug cisplatin (B142131) in zebrafish and mouse cochlear explants. nih.govnih.gov

Crucially, the protective mechanism of quinoxaline-5-carboxylic acid does not involve blocking the mechanotransduction channels through which aminoglycosides enter the hair cells, nor does it interfere with the antibacterial activity of the aminoglycosides. nih.govnih.gov Instead, further investigation revealed that the compound protects hair cells by directly counteracting the ototoxin's downstream effects. nih.govnih.gov The specific mechanism identified is the blockage of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) canonical pathway activation, a key signaling cascade involved in cellular stress and inflammatory responses. nih.gov

CompoundProtective ActionIdentified MechanismSpecies/Model
Quinoxaline-5-carboxylic acid (Qx28) Protects against aminoglycoside- and cisplatin-induced hair cell damage. nih.govnih.govBlocks NF-κB canonical pathway activation. nih.govZebrafish larvae, mouse cochlear explants. nih.govnih.gov

This table details the findings related to the otoprotective effects of a representative quinoxaline carboxylic acid.

Differentiation from Mechanotransduction Channel Blockade

Mechanotransduction is the process by which cells convert mechanical stimuli into electrochemical activity. This process is fundamental in physiological functions such as touch, hearing, and the regulation of cell growth and development. A key component of this process involves mechanosensitive ion channels, such as stretch-activated and voltage-gated channels, which open in response to mechanical stress on the cell membrane. nih.gov The blocking of these channels can eliminate the effects of mechanical loading on cellular processes like joint morphogenesis. nih.gov

Currently, the scientific literature does not provide a clear differentiation of the biological activities of quinoxaline carboxylic acids from the blockade of mechanotransduction channels. Research into whether these compounds interact with or modulate mechanosensitive ion channels is not extensively documented. Therefore, determining whether the observed biological effects of quinoxaline derivatives are entirely independent of or partially influenced by interactions with these channels remains an area for future investigation.

Enzyme Inhibition Mechanisms

Quinoxaline derivatives have been identified as potent inhibitors of several key enzymes implicated in disease progression, notably in cancer and immune response.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Binding and Induced Fit

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in cancer immune escape by catalyzing the first and rate-limiting step in tryptophan metabolism along the kynurenine (B1673888) pathway. nih.govnih.gov The depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, suppress the function of T-cells, allowing tumor cells to evade the immune system. nih.govfrontiersin.org

The inhibition of IDO1 is a significant target for cancer immunotherapy. nih.gov While specific studies on 3-Cyclopropylquinoxaline-2-carboxylic acid as an IDO1 inhibitor are not prominent, the general mechanisms of IDO1 inhibition have been elucidated. Some potent inhibitors, such as Epacadostat, function by stabilizing the apo-form of the IDO1 protein (the form without its heme cofactor). frontiersin.org This action can, in some contexts, favor the protein's non-enzymatic signaling functions, which may contribute to a pro-tumorigenic phenotype. frontiersin.org The design of quinoxaline-based IDO1 inhibitors would likely involve creating structures that can fit into the enzyme's active site, potentially interacting with key residues and interfering with substrate binding or heme stability.

Tyrosine Kinase Inhibition Pathways (e.g., VEGFR-2)

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govresearchgate.netmdpi.com The inhibition of the VEGFR-2 tyrosine kinase signaling pathway is a proven strategy in cancer therapy. mdpi.com

Numerous quinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govresearchgate.netnih.gov These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor. This binding action prevents the phosphorylation of VEGFR-2, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. mdpi.com The quinoxaline scaffold is considered a promising platform for developing such inhibitors, with various derivatives showing activity comparable to or exceeding that of established drugs like Sorafenib. nih.govnih.gov Docking studies have supported the mechanism by showing favorable binding interactions between quinoxaline derivatives and the essential amino acids in the active site of VEGFR-2. nih.gov

Table 1: Examples of Quinoxaline-Based VEGFR-2 Inhibitors and Their Reported Activities
CompoundReported Activity (IC50)Cell LineSource
Quinoxaline-3-propanamide derivative 14 0.076 µMVEGFR-2 Enzyme Assay nih.gov
3-Furoquinoxaline carboxamide derivative 7f 1.2 times the activity of SorafenibVEGFR-2 Enzyme Assay nih.gov
1-Benzylquinazoline-2,4(1H,3H)-dione derivative 165b 0.12 µMVEGFR-2 Enzyme Assay mdpi.com
1-Benzylquinazoline-2,4(1H,3H)-dione derivative 165c 0.13 µMVEGFR-2 Enzyme Assay mdpi.com

Broader Biological Activity Spectrum Investigation (General Mechanisms)

Beyond specific enzyme inhibition, quinoxaline carboxylic acids and their derivatives exhibit a wide range of biological activities, including potent antimicrobial effects.

Antibacterial and Antifungal Mechanisms

Quinoxaline derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens. rsc.orgnih.gov A prominent mechanism of action, particularly for quinoxaline 1,4-dioxides (QdNOs), involves the generation of free radicals. nih.gov The bio-reduction of the N-oxide fragments in these compounds leads to the production of reactive oxygen species, which can cause significant damage to cellular components, most notably DNA. nih.govmdpi.comnih.gov Whole-genome sequencing of resistant mutants has confirmed that the mode of action for some quinoxaline-2-carboxylic acid 1,4-dioxides is that of a DNA-damaging agent. nih.govmdpi.comnih.gov

In addition to genotoxicity, some quinoxaline derivatives affect the morphology of fungal cells, suggesting interference with cell wall or membrane integrity. rsc.org The broad-spectrum nature of their activity makes them promising candidates for the development of new agricultural fungicides and clinical antibacterial agents. rsc.orgmdpi.com

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
Compound/Derivative ClassTarget OrganismObserved Effect/ActivitySource
Quinoxaline-2-carboxylic acid 1,4-dioxide 4 M. tuberculosisMIC of 1.25 µg/mL mdpi.com
Quinoxaline derivative 5j Rhizoctonia solani (fungus)EC50 of 8.54 µg/mL rsc.org
Quinoxaline derivative 5k Acidovorax citrulli (bacterium)Good antibacterial activity rsc.org
3-hydrazinoquinoxaline-2-thiolCandida species (fungus)High efficacy, comparable to Amphotericin B nih.gov

Antiviral Mechanisms

The quinoxaline scaffold is a core component of many compounds with demonstrated antiviral properties. researchgate.net These derivatives have shown activity against a range of viruses. nih.gov While the precise mechanisms can vary, they often involve the inhibition of crucial viral enzymes. For instance, some quinoxaline-bearing drug candidates have been identified as potent inhibitors of HIV-1 reverse transcriptase. nih.gov Other research has focused on their ability to inhibit viral replication, with studies investigating structure-activity relationships to yield more effective therapeutics. researchgate.net The development of quinoxaline derivatives as antiviral agents is an active area of research, spurred by the need for new therapies against emerging and drug-resistant viruses. nih.gov

Antimalarial Mechanisms

While research into the specific antimalarial mechanisms of this compound is not extensively detailed in publicly available literature, studies on related quinoxaline derivatives provide some insights into potential modes of action and key structural features influencing activity.

Research on a series of quinoxaline and quinoxaline 1,4-di-N-oxide derivatives has highlighted the critical role of certain structural moieties for antiplasmodial effects. A key finding is the importance of an enone moiety linked to the quinoxaline ring for antimalarial activity. nih.gov The orientation of this enone group does not appear to be a determining factor in its efficacy. nih.gov

Furthermore, studies on other quinoxaline derivatives, such as 3-arylquinoxaline-2-carbonitrile derivatives, have indicated that quinoxaline 1,4-dioxide analogues tend to exhibit superior antimalarial activity when compared to their non-oxidized (reduced) counterparts. nih.gov The most significant activity in that series was observed in compounds that were unsubstituted at the 6 and 7 positions of the quinoxaline ring and had a hydrogen or a chloro substituent on the phenyl group at the 3-position. nih.gov

While these findings relate to broader classes of quinoxaline derivatives, they provide a foundational understanding of the structure-activity relationships that may govern the antimalarial potential of compounds like this compound. The negative impact of the cyclopropyl (B3062369) group in some series and the positive influence of N-oxidation and enone moieties in others are crucial considerations for the future design and investigation of quinoxaline-based antimalarial agents.

Anticancer Mechanisms

The anticancer mechanisms of quinoxaline carboxylic acids and their derivatives have been the subject of more extensive research, revealing a variety of cellular targets and pathways through which these compounds exert their antiproliferative effects. Although mechanistic data specifically for this compound is limited, the broader family of quinoxaline derivatives has been shown to engage in several key anticancer actions.

One of the prominent mechanisms of action for quinoxaline-2-carboxylic acid derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. researchgate.net A specific target that has been identified is the proto-oncogenic serine/threonine protein kinase Pim-1. bohrium.com This kinase is overexpressed in many human cancers and is involved in cell cycle regulation and apoptosis. bohrium.com For a series of quinoxaline-2-carboxylic acids, the carboxylate group at the 2-position of the quinoxaline scaffold was found to be essential for its inhibitory activity, as it forms a critical salt bridge with catalytic Lys67 in the ATP-binding pocket of Pim-1. bohrium.com The lead compound in one study demonstrated the ability to block Pim-1 enzymatic activity at nanomolar concentrations. bohrium.com

Another important anticancer mechanism associated with quinoxaline derivatives is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). rsc.org Novel derivatives of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide have been synthesized and shown to potently inhibit EGFR, with IC50 values in the sub-micromolar range. rsc.org

Furthermore, some quinoxaline derivatives have been found to interfere with the microtubule dynamics within cancer cells. One study reported that a novel quinoxaline derivative suppressed tubulin polymerization, a mechanism that disrupts cell division and can lead to apoptosis. ekb.eg Research has also led to the identification of quinoxaline-based scaffolds that exhibit broad-spectrum antiproliferative activity through a distinct mechanism involving the binding to the zinc-finger ubiquitin-binding domain (Zf-UBD) of histone deacetylase 6 (HDAC6). researchgate.net

The following tables present data on the anticancer activity of various quinoxaline derivatives, illustrating their potency against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 11 MCF-7 (Breast)0.81 rsc.org
HepG2 (Liver)1.32 rsc.org
HCT-116 (Colon)2.91 rsc.org
Compound 13 MCF-7 (Breast)0.95 rsc.org
HepG2 (Liver)1.54 rsc.org
HCT-116 (Colon)2.13 rsc.org
Compound 4a MCF-7 (Breast)3.21 rsc.org
HepG2 (Liver)4.11 rsc.org
HCT-116 (Colon)4.54 rsc.org
Compound 5 MCF-7 (Breast)3.87 rsc.org
HepG2 (Liver)4.35 rsc.org
HCT-116 (Colon)4.48 rsc.org

Table 2: Enzyme Inhibitory Activity of Selected Quinoxaline Derivatives

CompoundEnzymeIC50 (µM)Reference
Quinoxaline-2-carboxylic acid 1 HsPim-10.074 bohrium.com
Compound 4a EGFR0.3 rsc.org
Compound 13 EGFR0.4 rsc.org
Compound 11 EGFR0.6 rsc.org
Compound 5 EGFR0.9 rsc.org
Compound 13 COX-20.46 rsc.org
Compound 11 COX-20.62 rsc.org

Computational Chemistry and Modeling of 3 Cyclopropylquinoxaline 2 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), have been instrumental in understanding their chemical behavior.

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Representative Predicted Structural Parameters for a Quinoxaline Carboxylic Acid Scaffold (DFT/B3LYP) Note: This table presents typical values for a quinoxaline carboxylic acid core based on computational studies of related molecules, as specific data for 3-cyclopropylquinoxaline-2-carboxylic acid was not found in the searched literature.

Parameter Predicted Value
C=O Bond Length (Å) 1.21
O-H Bond Length (Å) 0.97
C-C (ring) Bond Length (Å) 1.39 - 1.42
C-N (ring) Bond Length (Å) 1.33 - 1.38
HOMO Energy (eV) -6.5
LUMO Energy (eV) -2.3
HOMO-LUMO Gap (eV) 4.2

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional vibrations. For carboxylic acids, characteristic vibrational frequencies include the C=O stretching, O-H stretching, and C-O stretching modes. Theoretical spectra are often scaled by a factor (e.g., 0.96) to better match experimental data due to the harmonic approximation used in the calculations.

The simulated spectra for related quinoxaline derivatives show characteristic peaks that can be extrapolated to this compound. For instance, the C=O stretching vibration of the carboxylic acid group is typically observed in a specific region of the IR spectrum, and its exact position can be influenced by the electronic effects of the cyclopropyl (B3062369) and quinoxaline moieties.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Quinoxaline Carboxylic Acid Derivative Note: This table is illustrative and based on general knowledge and data from similar compounds, as specific calculations for this compound were not available.

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch ~3500
C-H (aromatic) Stretch ~3100
C-H (cyclopropyl) Stretch ~3000
C=O Stretch ~1720
C=N Stretch ~1600
C=C (aromatic) Stretch ~1550

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, orbital interactions, and bonding within a molecule. It provides a localized picture of the electronic structure, which is more intuitive than the delocalized molecular orbitals. NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals.

For quinoxaline derivatives, NBO analysis helps to understand the intramolecular charge transfer and the stability arising from hyperconjugative interactions. The interactions between lone pair orbitals of nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds are particularly important in determining the molecule's conformation and reactivity.

Table 3: Representative NBO Analysis Results for a Quinoxaline Derivative Note: The data presented is a generalized representation based on studies of related quinoxaline systems.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) N5 π*(C4-C10) 25.5
LP(1) N8 π*(C7-C9) 28.2
π(C2-C3) π*(N5-C4) 18.9
π(C6-C7) π*(C9-C10) 20.4

Identifying the reactive sites of a molecule is crucial for predicting its chemical behavior. Computational methods like the Average Local Ionization Energy (ALIE) and Fukui functions are used for this purpose. ALIE surfaces indicate the regions of a molecule from which it is easiest to remove an electron, thus highlighting potential sites for electrophilic attack.

Fukui functions are used within the framework of conceptual DFT to describe the change in electron density at a given point in the molecule when the total number of electrons is changed. They are used to predict the sites for nucleophilic and electrophilic attacks. For quinoxaline derivatives, these analyses can pinpoint which atoms in the quinoxaline ring system and the substituent groups are most susceptible to different types of chemical reactions.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs can provide insights into the thermal stability of a molecule and the likelihood of certain reaction pathways involving bond cleavage. For this compound, the BDEs of the C-C bond connecting the cyclopropyl group, the C-C bond of the carboxylic acid, and the O-H bond of the carboxylic acid are of particular interest.

Radial Distribution Functions (RDF) are typically used in the analysis of molecular dynamics simulations to describe how the density of surrounding particles varies as a function of distance from a reference particle. In the context of a single molecule, an intramolecular RDF can describe the probability of finding an atom at a certain distance from another atom in the same molecule, providing information about its structure and conformation in different environments.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

For this compound, molecular docking simulations can be used to explore its potential as an inhibitor of various enzymes. The quinoxaline scaffold is a known pharmacophore in many biologically active compounds. Docking studies would involve placing the molecule into the active site of a target protein and scoring the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This can help in identifying potential biological targets and in the rational design of more potent analogs. For instance, docking studies on similar quinoxaline derivatives have explored their interactions with targets like DNA gyrase and various kinases. nih.gov

Table 4: Illustrative Molecular Docking Results for a Quinoxaline-based Inhibitor with a Kinase Target Note: This table is a hypothetical representation to illustrate the type of data obtained from docking studies, as specific docking results for this compound were not found.

Parameter Value
Binding Energy (kcal/mol) -8.5
Hydrogen Bond Interactions Asp145, Lys23
Hydrophobic Interactions Leu12, Val34, Ala56
Interacting Residues Asp145, Lys23, Leu12, Val34, Ala56, Phe143

Ligand-Protein Interaction Prediction and Binding Modes

The prediction of how a ligand such as this compound interacts with a protein is a cornerstone of computational drug design. The primary technique used for this purpose is molecular docking, which predicts the preferred orientation of a molecule when bound to a target protein to form a stable complex.

Molecular docking simulations for quinoxaline derivatives investigate how these compounds fit into the active sites of various protein targets. nih.govresearchgate.netnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a conformational search in which the ligand's rotational and translational degrees of freedom are explored within the protein's binding site. Scoring functions are then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions.

For the this compound scaffold, key predicted binding modes often involve:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently predicted to interact with polar amino acid residues (e.g., Arginine, Asparagine, Glutamine) in the protein's active site.

Hydrophobic Interactions: The quinoxaline ring system and the cyclopropyl group are nonpolar and are expected to form hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

Pi-Pi Stacking: The aromatic quinoxaline ring can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan.

These predicted interactions are crucial for understanding the structural basis of the ligand's activity and for designing derivatives with improved potency and selectivity.

Specific Target Enzyme Interactions (e.g., DNA Gyrase, IDO1, HDACs)

Computational studies have explored the interaction of quinoxaline-based compounds with several important enzyme targets implicated in various diseases.

DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. Recent in silico studies on quinoxaline 1,4-dioxides suggest they can bind to the same site as the known DNA gyrase ligand, novobiocin. mdpi.com Molecular docking studies of novel di-substituted sulfonylquinoxaline derivatives have also been used to probe their binding within the DNA Gyrase active site, demonstrating the utility of hybridizing the quinoxaline scaffold to design new binding molecules. nih.gov For this compound, docking models would predict interactions within the ATP-binding site of the GyrB subunit, with the carboxylic acid moiety likely forming critical hydrogen bonds that mimic interactions of known inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in cancer immunotherapy, as its inhibition can restore anti-tumor immunity. researchgate.net Molecular docking strategies are employed to identify novel fragment inhibitors of IDO1. researchgate.net A computational approach for this compound would involve docking it into the heme-containing active site of IDO1 (e.g., PDB: 2D0T). Predictions would focus on the interaction between the carboxylic acid group and key residues in the active site, as well as potential coordination with the heme iron, a mechanism observed for some inhibitor classes. researchgate.net

Histone Deacetylases (HDACs): HDACs are a class of enzymes crucial in epigenetic regulation and are validated targets in oncology. frontiersin.orgnih.gov The general pharmacophore model for an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with residues at the rim of the active site. In this context, the carboxylic acid of this compound could function as a ZBG, chelating the catalytic zinc ion in the active site, while the cyclopropylquinoxaline moiety serves as the cap group. frontiersin.org Studies on other quinoxaline derivatives have shown promising inhibitory activities against various HDAC isoforms. frontiersin.orgresearchgate.net

Table 1: In Silico and In Vitro HDAC Inhibitory Activity of Representative Quinoxaline Derivatives frontiersin.orgnih.gov
CompoundHDAC1 IC₅₀ (µM)HDAC4 IC₅₀ (µM)HDAC6 IC₅₀ (µM)
Compound 6c1.761.393.46
Compound 6g2.111.584.12
Compound 122.011.643.97
SAHA (Reference)0.860.970.93

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a realistic representation of the complex in a simulated physiological environment (e.g., in a water box with ions).

For a complex between this compound and a target enzyme like HDAC or DNA gyrase, an MD simulation would typically be run for tens to hundreds of nanoseconds. Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and ligand atoms from their initial docked positions. A stable, converging RMSD value over time suggests that the complex is structurally stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding.

Hydrogen Bond Analysis: This analysis monitors the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of key interactions predicted by docking.

Such simulations can validate the initial docking pose, reveal alternative binding conformations, and provide a more accurate estimation of binding free energy.

Computational Studies of Reaction Mechanisms (e.g., Esterification)

Computational chemistry, particularly methods based on Density Functional Theory (DFT), can be employed to elucidate the mechanisms of chemical reactions. For this compound, a common synthetic modification is esterification of the carboxylic acid group.

A computational study of this reaction would involve:

Modeling Reactants, Intermediates, and Products: The 3D structures of the starting material (this compound), the alcohol, any catalysts (e.g., acid), reaction intermediates, and the final ester product are optimized to find their lowest energy conformations.

Locating Transition States: The transition state (TS) is the highest energy point along the reaction coordinate. Computational algorithms are used to locate the TS structure connecting reactants to products.

This approach provides a detailed, step-by-step understanding of how bonds are formed and broken, which can be used to optimize reaction conditions (e.g., temperature, catalyst choice) for improved yields in the laboratory. researchgate.net

In Silico Prediction of Biological Activity

For this compound, various properties can be predicted using a range of computational models, many of which are based on Quantitative Structure-Activity Relationships (QSAR). Studies on related quinoxaline derivatives have shown that these compounds generally exhibit acceptable drug-like profiles. researchgate.netnih.govrsc.org

Table 2: Predicted ADMET Properties for Representative Quinoxaline Scaffolds researchgate.netrsc.orgrsc.org
PropertyPredicted Value/OutcomeImplication
Human Intestinal Absorption (HIA)HighGood potential for oral bioavailability
Caco-2 PermeabilityHighIndicates good absorption across the gut wall
Blood-Brain Barrier (BBB) PermeabilityLow / Non-penetrantReduced risk of central nervous system side effects
P-glycoprotein (P-gp) SubstratePredicted Non-substrateLower potential for drug resistance via efflux pumps
HepatotoxicityLow / No risk predictedLower risk of liver damage
Mutagenicity (Ames test)Non-mutagenicLower risk of causing genetic mutations

These in silico predictions provide a comprehensive initial assessment of the potential of this compound as a drug candidate, highlighting its likely absorption and safety characteristics before extensive experimental testing is undertaken.

Emerging Research Directions and Potential Applications

Development of Novel Chemical Probes and Tools

The quinoxaline (B1680401) scaffold is a well-established pharmacophore in medicinal chemistry and a versatile core for the development of chemical probes. The functional handles on 3-Cyclopropylquinoxaline-2-carboxylic acid, namely the carboxylic acid and the potential for further substitution on the benzene (B151609) ring, allow for the covalent attachment of reporter molecules such as fluorophores, biotin, or photo-affinity labels. Such modifications would enable the use of this compound as a tool to investigate biological processes, identify protein targets, and elucidate mechanisms of action.

For instance, derivatives of quinoxaline-2-carboxylic acid have been investigated as inhibitors of protein kinase CK2, a crucial enzyme implicated in various diseases. By modifying the this compound backbone with appropriate functionalities, it could be developed into a selective probe for studying the activity and localization of specific kinases or other enzymes. The synthesis of novel quinoxaline derivatives for antimicrobial investigation also highlights the potential to create probes for studying bacterial pathways.

Applications in Material Science

The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline system, combined with the electronic properties of the cyclopropyl (B3062369) and carboxylic acid groups, suggests potential applications in material science.

Quinoxaline derivatives are recognized for their electron-transporting capabilities, making them attractive components for organic electronic materials. The planar structure of the quinoxaline ring can facilitate π-π stacking interactions, which are crucial for charge transport in conductive polymers. The carboxylic acid group of this compound offers a convenient point for polymerization or for anchoring the molecule onto the surface of nanomaterials like carbon nanotubes or graphene. This could lead to the development of novel hybrid materials with tailored electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and field-effect transistors (OFETs). The incorporation of this molecule could enhance the electron mobility or improve the interface between different layers in such devices.

The electrochemical properties of quinoxaline derivatives have been explored for the development of sensors. For example, electrochemical sensors have been designed for the detection of quinoxaline-2-carboxylic acid. The redox activity of the quinoxaline core in this compound could be harnessed to create sensitive and selective electrochemical sensors for various analytes. The carboxylic acid group can be used to immobilize the molecule onto an electrode surface, creating a modified electrode with specific recognition capabilities.

Table 1: Potential Electrochemical Applications of this compound Derivatives

Application AreaPotential Role of this compoundKey Functional Groups
Biosensors As a recognition element for specific biomolecules after functionalization.Carboxylic acid for immobilization; Quinoxaline ring for electrochemical signaling.
Electrocatalysis As a catalyst or a ligand for a catalytic metal center in electrochemical reactions.Quinoxaline nitrogen atoms for metal coordination.
Energy Storage As a component in redox-flow batteries or supercapacitors.Reversible redox behavior of the quinoxaline core.

Catalytic Applications in Chemical Transformations

While the direct use of this compound as a catalyst is not yet reported, its structural features suggest potential roles in catalysis. The nitrogen atoms in the quinoxaline ring can act as ligands for transition metals, forming complexes that could catalyze a variety of organic reactions. The carboxylic acid group could also participate in catalysis, for instance, through proton donation or by coordinating to a metal center.

Furthermore, recent advances in metallaphotoredox catalysis have demonstrated the use of carboxylic acids as versatile functional groups. In such systems, the carboxylic acid can be decarboxylated to generate a radical intermediate, which can then participate in various bond-forming reactions. This opens up the possibility of using this compound as a precursor to novel cyclopropyl-substituted quinoxaline radicals for use in synthetic chemistry.

Role in Renewable Energy Systems (e.g., Biomass Conversion)

Research into renewable energy systems often involves the chemical transformation of biomass into valuable chemicals and fuels. Carboxylic acids are key platform molecules derived from the fermentation of biomass. While there is no direct evidence of this compound's involvement, the broader context of utilizing carboxylic acids from renewable sources is relevant. Catalytic upgrading of these bio-derived carboxylic acids is a key strategy for producing sustainable fuels and chemicals. The unique electronic and structural properties of a specialized carboxylic acid like this quinoxaline derivative could potentially find niche applications in this field, for example, as a specialty chemical derived from bio-based precursors.

Advanced Analytical Methodologies for Characterization and Detection

The detection and quantification of quinoxaline derivatives often require sophisticated analytical techniques. Methods such as High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) have been developed for the sensitive detection of other quinoxaline carboxylic acids in various matrices. These established methods could be readily adapted for the analysis of this compound. Furthermore, novel analytical techniques like background fluorescence quenching immunochromatographic assays have been developed for the rapid detection of related compounds and could potentially be applied to this molecule as well.

Table 2: Potential Analytical Methods for this compound

Analytical TechniquePrinciplePotential Application for this compound
HPLC-MS/MS Separation by chromatography followed by mass-based detection.Quantitative analysis in complex samples (e.g., biological fluids, environmental samples).
NMR Spectroscopy Nuclear magnetic resonance to elucidate molecular structure.Structural confirmation and purity assessment of synthetic samples.
UV-Vis Spectroscopy Measurement of light absorption by the molecule.Quantification in solution and studying electronic properties.
Cyclic Voltammetry Electrochemical method to study redox properties.Characterization of electrochemical behavior and development of sensors.
Immunoassays Use of antibodies for specific detection.Development of rapid screening tests for specific applications.

Q & A

Q. What are the recommended synthetic routes for 3-cyclopropylquinoxaline-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclopropane ring introduction via [2+1] cycloaddition or cross-coupling reactions. For example, ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate derivatives (e.g., in ) can undergo hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield carboxylic acids. Optimization includes:
  • Varying temperature (60–100°C) and reaction time (6–24 hours) to maximize yield .
  • Using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling with cyclopropane boronic acids .
    Key Data :
Reaction StepConditionsYield (%)Reference
HydrolysisNaOH/EtOH, 80°C, 12h75–85
Cyclopropane couplingPd(PPh₃)₄, DMF, 100°C60–70

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR : Compare ¹H/¹³C NMR shifts with PubChem data (e.g., 6-fluoroquinoxaline-2-carboxylic acid in shows aromatic proton shifts at δ 7.5–8.5 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm); target ≥98% purity .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ = 246.2 for C₁₁H₈N₂O₂) .

Q. What solvent systems are suitable for solubility and formulation studies of this compound?

  • Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. For aqueous formulations:
  • Adjust pH to 7–9 using sodium bicarbonate to enhance solubility via deprotonation of the carboxylic acid group .
  • Test stability in PBS buffer (pH 7.4) at 25°C for 24 hours to assess precipitation .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s structure-activity relationship (SAR) in biological assays?

  • Methodological Answer : The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation. Compare SAR with analogues:
  • Replace cyclopropyl with 4-fluorobenzyl (): Reduced potency due to steric hindrance .
  • Use computational modeling (e.g., molecular docking) to analyze binding interactions with target proteins (e.g., kinases) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Address variability via:
  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Meta-Analysis : Compile IC₅₀ values from multiple sources (e.g., PubChem, ) and apply statistical normalization .
    Example Data Conflict :
StudyIC₅₀ (µM)Assay TypeReference
A0.5Kinase inhibition
B2.1Cell viability

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate at pH 2 (HCl), 7.4 (PBS), and 9 (NaOH) for 24h; analyze degradation via HPLC .
  • Thermal Stability : Heat to 40°C, 60°C, and 80°C for 48h; monitor by TLC or NMR .
    Key Finding : Degradation products include quinoxaline ring-opened derivatives under acidic conditions .

Data Contradictions and Validation

Q. Why do computational predictions (e.g., LogP) sometimes conflict with experimental measurements?

  • Methodological Answer : Discrepancies arise from:
  • Solvation Effects : Experimental LogP (e.g., 2.5) vs. predicted (3.1) due to solvent interactions .
  • Tautomerism : The carboxylic acid group may exist in equilibrium with its conjugate base, altering hydrophobicity .

Safety and Handling

Q. What precautions are critical when handling this compound in the lab?

  • Methodological Answer : Follow SDS guidelines ( ):
  • Use PPE (gloves, goggles) and work in a fume hood .
  • Store at 2–8°C in airtight containers to prevent hydrolysis .

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